Cobalt; pentane-2,4-dione

描述

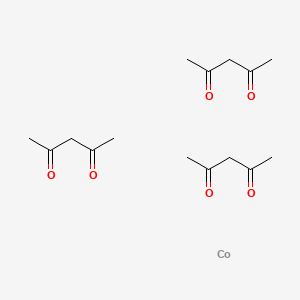

Cobalt; pentane-2,4-dione is a useful research compound. Its molecular formula is C15H24CoO6 and its molecular weight is 359.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

Cobalt complexes with pentane-2,4-dione ligands have shown significant promise in catalyzing various chemical reactions. Notably, they are involved in:

- Wacker-Type Oxidation : Cobalt complexes derived from pentane-2,4-dione have been utilized as precatalysts for the oxidation of olefins to ketones. In this process, the presence of silanes and dioxygen facilitates the transformation of olefins into ketones through a chemoselective mechanism. The role of the pentane-2,4-dione ligand is crucial due to its redox noninnocence, which allows for unique electron transfer processes during the reaction .

- C–C Bond Formation : These cobalt complexes have been employed in Negishi-type cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The multiproton and multielectron-responsive nature of the ligands enables efficient catalysis under mild conditions .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Type | Key Features |

|---|---|---|

| Wacker-Type Oxidation | Cobalt-pentane-2,4-dione complex | Converts olefins to ketones |

| C–C Bond Formation | Cobalt complexes | Facilitates cross-coupling reactions |

Material Science

Cobalt complexes with pentane-2,4-dione also find applications in material science:

- Electrocatalysis : These complexes have been studied for their ability to facilitate electrocatalytic hydrogen evolution reactions. The unique electronic properties imparted by the pentane-2,4-dione ligand enhance the efficiency of these reactions .

- Synthesis of Functional Materials : Cobalt-pentane-2,4-dione complexes are being explored for their potential in synthesizing functional materials with specific electronic and magnetic properties. Their ability to form stable coordination complexes makes them suitable candidates for developing novel materials .

Table 2: Applications in Material Science

| Application Type | Description | Potential Benefits |

|---|---|---|

| Electrocatalysis | Hydrogen evolution reactions | Improved efficiency |

| Functional Materials | Synthesis of materials with tailored properties | Versatile applications in electronics |

Case Study 1: Wacker-Type Oxidation

A detailed investigation was conducted using cobalt-pentane-2,4-dione complexes as catalysts for the Wacker-type oxidation of olefins. The study revealed that the presence of phenylsilane significantly enhances the reaction rate and selectivity towards ketone products. Mechanistic studies indicated that the redox noninnocence of the pentane-2,4-dione ligand plays a pivotal role in facilitating electron transfer during the catalytic cycle .

Case Study 2: Electrocatalytic Hydrogen Evolution

Research on cobalt complexes involving pentane-2,4-dione has demonstrated their effectiveness in electrocatalytic hydrogen evolution under acidic conditions. The study highlighted that these complexes can achieve high turnover frequencies while maintaining stability over extended periods. This positions cobalt-pentane-2,4-dione systems as promising candidates for sustainable energy applications .

常见问题

Basic Research Questions

Q. How does the acidity of pentane-2,4-dione compare to simple ketones, and what experimental methods validate its pKa?

Pentane-2,4-dione exhibits significantly higher acidity (pKa ~9) compared to acetone (pKa ~20) due to resonance stabilization of its enolate. The enolate’s stability arises from delocalization of the negative charge across two carbonyl groups, as shown by electrostatic potential maps and resonance hybrid models . To measure pKa, potentiometric titration or UV-Vis spectroscopy in aqueous/organic solvent mixtures can be employed. Discrepancies in reported pKa values (e.g., 9.0 vs. 9.5) may stem from solvent effects or ionic strength variations, necessitating careful control of experimental conditions .

Q. What NMR spectral features distinguish the keto-enol tautomerism of pentane-2,4-dione?

The NMR spectrum of pentane-2,4-dione in CDCl typically shows three signals:

- A singlet at δ ~2.2 ppm (6H, methyl groups).

- A singlet at δ ~3.5 ppm (1H, enolic proton).

- A singlet at δ ~5.5 ppm (1H, central CH group in the enol form). The presence of equilibrium between keto and enol forms is confirmed by temperature-dependent NMR studies. At higher temperatures, the enol proton signal diminishes due to increased tautomerization rates .

Q. How can cobalt(III) complexes with pentane-2,4-dione be synthesized, and what characterization techniques are critical?

Cobalt(III)-pentane-2,4-dione complexes (e.g., [Co(acac)NO]·2HO) are synthesized by reacting Co(NO) with pentane-2,4-dione in methanol under reflux. Key characterization steps include:

- Elemental analysis to confirm stoichiometry.

- FT-IR to identify ν(C=O) shifts (typically ~1600 cm) and NO coordination.

- Single-crystal XRD to determine geometry (e.g., octahedral coordination).

- Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How do substituents on pentane-2,4-dione influence its coordination chemistry with transition metals like cobalt?

Substituents (e.g., methyl, trifluoromethyl) alter electron density and steric effects, impacting metal-ligand bond strength and complex geometry. For example:

- Electron-withdrawing groups (e.g., CF) increase Lewis acidity of the metal center, enhancing catalytic activity in oxidation reactions.

- Steric bulk at the 3-position can restrict coordination modes, favoring monodentate over bidentate binding. Computational methods (DFT) can predict ligand-field splitting and redox potentials, guiding synthetic design .

Q. What mechanistic insights explain the condensation of pentane-2,4-dione with arylhydrazines?

The Japp-Klingemann reaction between pentane-2,4-dione and aryldiazonium salts proceeds via:

- Electrophilic attack on the enol tautomer, forming a hydrazone intermediate.

- Cyclization to yield substituted pyrazoles or pyrroles. Substituent effects (e.g., ortho-nitro groups) influence regioselectivity and reaction kinetics, as shown by X-ray crystallography and DFT calculations .

Q. How can contradictions in reported toxicity data for pentane-2,4-dione be resolved in laboratory safety protocols?

While acute toxicity (e.g., respiratory irritation) is well-documented, chronic effects (e.g., carcinogenicity) remain debated due to limited in vivo data . Researchers should:

- Implement engineering controls (e.g., fume hoods) and PPE (gloves, respirators).

- Monitor airborne concentrations using gas chromatography.

- Adopt alternatives (e.g., less toxic β-diketones) where feasible, as per EU regulations restricting its use in flavorings .

Q. What role does pentane-2,4-dione play in the synthesis of luminescent iridium(III) complexes?

In OLED applications, pentane-2,4-dione acts as an ancillary ligand in heteroleptic Ir(III) complexes (e.g., [Ir(4-Me-2-Ph-quinoline)(acac)]). The β-diketone stabilizes the metal center via chelation, tuning emission wavelengths through ligand-to-metal charge transfer (LMCT). Photophysical characterization (e.g., phosphorescence lifetime, quantum yield) is critical for optimizing device efficiency .

Q. Methodological Considerations

- Resolving Data Contradictions : Compare experimental conditions (e.g., solvent polarity for pKa measurements) and validate findings with multiple techniques (e.g., XRD and NMR for tautomer ratios) .

- Optimizing Synthetic Yields : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps in condensation reactions .

- Computational Modeling : Apply DFT to predict enolate stability or transition-state geometries, corroborating with spectroscopic data .

属性

分子式 |

C15H24CoO6 |

|---|---|

分子量 |

359.28 g/mol |

IUPAC 名称 |

cobalt;pentane-2,4-dione |

InChI |

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; |

InChI 键 |

JUPWRUDTZGBNEX-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。